molecular formula C15H14ClNO B009210 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride CAS No. 109194-12-9

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

Cat. No.: B009210
CAS No.: 109194-12-9
M. Wt: 259.73 g/mol
InChI Key: NMEZLAOJMVUUEP-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties

Preparation Methods

The synthesis of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-1-benzofuran and phenylmethanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Synthetic Route: The key step involves the nucleophilic substitution reaction where the amine group of phenylmethanamine attacks the bromine atom of 2-bromo-1-benzofuran, resulting in the formation of the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride can be compared with other benzofuran derivatives:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

IUPAC Name

1-benzofuran-2-yl(phenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO.ClH/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14;/h1-10,15H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEZLAOJMVUUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585853
Record name 1-(1-Benzofuran-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109194-13-0, 109194-12-9
Record name 2-Benzofuranmethanamine, α-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109194-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Benzofuran-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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